
Methyl 2-(oxan-4-ylidene)acetate
Overview
Description
It is a colorless liquid with a fruity odor and is commonly used in the pharmaceutical, chemical, and food industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(oxan-4-ylidene)acetate can be synthesized through the Horner–Wadsworth–Emmons reaction. The starting material, oxetan-3-one, reacts with methyl-2-(dimethoxyphosphoryl)acetate to yield methyl (oxetan-3-ylidene)acetate with a 73% yield . This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(oxan-4-ylidene)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Scientific Research Applications
Methyl 2-(oxan-4-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flavors and fragrances due to its fruity odor.
Mechanism of Action
The mechanism of action of methyl 2-(oxan-4-ylidene)acetate involves its reactivity as an electrophile in various chemical reactions. The compound’s ester group is susceptible to nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives and functionalized compounds .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(azetidin-3-ylidene)acetate
- Methyl 2-(oxetan-3-ylidene)acetate
Comparison
Methyl 2-(oxan-4-ylidene)acetate is unique due to its oxane ring structure, which imparts distinct chemical properties compared to other similar compounds. For instance, methyl 2-(azetidin-3-ylidene)acetate contains an azetidine ring, which has different reactivity and stability characteristics. Similarly, methyl 2-(oxetan-3-ylidene)acetate features an oxetane ring, leading to variations in its chemical behavior and applications .
Biological Activity
Methyl 2-(oxan-4-ylidene)acetate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique chemical structure, characterized by the presence of an oxane ring, contributes to its reactivity and potential biological applications. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a colorless liquid with a fruity odor, making it appealing for various applications in the pharmaceutical and food industries. The compound can be synthesized primarily through the Horner–Wadsworth–Emmons reaction, yielding a product with a reported yield of approximately 73% . Its oxane ring structure imparts unique chemical properties compared to similar compounds, enhancing its utility in synthetic organic chemistry and medicinal chemistry .
The biological activity of this compound is attributed to its ability to interact with molecular targets within biological systems. The oxan-4-ylidene group allows the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . This interaction is crucial for its potential applications in drug development and enzyme-catalyzed reactions.
Biological Activity and Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to this compound. Below is a summary table of relevant findings:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(oxan-4-ylidene)acetate, and how can reaction conditions be standardized to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step pathways, such as condensation reactions between tetrahydropyran derivatives and activated esters. Key parameters include solvent choice (e.g., anhydrous THF or DCM), temperature control (0–25°C for intermediate stabilization), and catalyst selection (e.g., Lewis acids like BF₃·OEt₂). Yield optimization requires iterative adjustments of reaction time and stoichiometry, monitored via TLC and NMR spectroscopy . Purity is enhanced via recrystallization (e.g., using ethyl acetate/hexane mixtures) or column chromatography .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, olefinic protons at 5–6 ppm). IR confirms C=O (1720–1750 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and conformation. SHELX programs (e.g., SHELXL) refine crystallographic models, with hydrogen atoms placed geometrically and anisotropic displacement parameters for non-H atoms .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, X-ray crystallographic results) for this compound?
- Methodological Answer :
- Computational Validation : Use density functional theory (DFT) (e.g., B3LYP/6-311++G(d,p)) to calculate NMR chemical shifts and compare with experimental data. Adjust computational models for solvent effects (e.g., PCM for dielectric environments) .
- Crystallographic Refinement : For ambiguous electron density regions (e.g., disordered solvent), apply twin refinement in SHELXL or omit maps to exclude poorly modeled areas. Cross-validate with spectroscopic data to confirm connectivity .
Q. What advanced strategies are recommended for refining the crystal structure of this compound when dealing with twinned or low-resolution data?
- Methodological Answer :
- Twinning : Use the TWIN/BASF commands in SHELXL to model twin domains. HKLF5 format integrates twin-related reflections. R-values and difference Fourier maps assess refinement quality .
- Low-Resolution Data : Apply restraints (e.g., DFIX for bond lengths, SIMU for thermal motion similarity) and prioritize high-angle reflections. WinGX or Olex2 aids in visualizing residual density and validating hydrogen-bonding networks .
Q. How can reaction intermediates and byproducts in the synthesis of this compound be systematically identified and minimized?
- Methodological Answer :
- Intermediate Tracking : Use in-situ FTIR or LC-MS to monitor reaction progress. Quench aliquots at intervals and analyze via TLC (silica gel, UV/iodine visualization) .
- Byproduct Reduction : Optimize stoichiometry (e.g., 1.2–1.5 eq. of nucleophile) and employ scavengers (e.g., molecular sieves for water-sensitive steps). For persistent impurities, design orthogonal protection/deprotection strategies (e.g., tert-butyl esters) .
Properties
IUPAC Name |
methyl 2-(oxan-4-ylidene)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)6-7-2-4-11-5-3-7/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLUJWIFSPCQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712418 | |
Record name | Methyl (oxan-4-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40712418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138302-49-5 | |
Record name | Methyl (oxan-4-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40712418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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